Benzoic acid, 4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)-, methyl ester
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Overview
Description
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structure, which includes a benzoic acid moiety and a benzoxazole group connected through a phenyl-ethenyl linkage. It is known for its applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . This reaction can be catalyzed by various catalysts, including metal catalysts, nanocatalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be an efficient method for the synthesis of benzoxazoles . Additionally, one-pot procedures involving aminocarbonylation followed by acid-mediated ring closure have been developed for the large-scale production of benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce reduced benzoxazole compounds. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit the activity of enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, it can undergo hydrolysis to form benzoic acid and other metabolites, which can further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities with benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester.
Benzoxazole derivatives: Other benzoxazole compounds, such as 2-arylbenzoxazoles and 2-styryl benzoxazoles, exhibit similar chemical properties and applications.
Uniqueness
The uniqueness of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-, methyl ester lies in its specific structure, which combines the properties of both benzoic acid and benzoxazole moieties. This unique combination allows the compound to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
34180-85-3 |
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Molecular Formula |
C23H17NO3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate |
InChI |
InChI=1S/C23H17NO3/c1-26-23(25)19-14-10-17(11-15-19)7-6-16-8-12-18(13-9-16)22-24-20-4-2-3-5-21(20)27-22/h2-15H,1H3/b7-6+ |
InChI Key |
PQENDJMQROQKKU-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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